Cas no 68486-11-3 (BENZENE, 1-CHLORO-2-(2-METHYLPHENOXY)-)

1-Chloro-2-(2-methylphenoxy)-benzene is a versatile organic compound with a distinct molecular structure. It features a benzene ring substituted with a chloro and a 2-methylphenoxy group, offering unique chemical properties. This compound is highly valued for its reactivity in various synthetic reactions, providing a stable platform for the development of pharmaceuticals and fine chemicals. Its structural diversity and chemical stability make it a valuable intermediate in organic synthesis.
BENZENE, 1-CHLORO-2-(2-METHYLPHENOXY)- structure
68486-11-3 structure
Product Name:BENZENE, 1-CHLORO-2-(2-METHYLPHENOXY)-
CAS No:68486-11-3
MF:C13H11ClO
MW:218.678842782974
CID:3368467
PubChem ID:20340917
Update Time:2025-06-20

BENZENE, 1-CHLORO-2-(2-METHYLPHENOXY)- Chemical and Physical Properties

Names and Identifiers

    • BENZENE, 1-CHLORO-2-(2-METHYLPHENOXY)-
    • SCHEMBL11420853
    • 1-(2-CHLOROPHENOXY)-2-METHYLBENZENE
    • 1-chloro-2-(2-methylphenoxy)benzene
    • HS-4565
    • 68486-11-3
    • Inchi: 1S/C13H11ClO/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3
    • InChI Key: KLIIHYFTCJPUSE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1OC1C=CC=CC=1C

Computed Properties

  • Exact Mass: 218.0498427Da
  • Monoisotopic Mass: 218.0498427Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 9.2Ų

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